2-(6-bromo-1H-indol-3-yl)-2-oxoacetic acid
Overview
Description
The compound “2-(6-bromo-1H-indol-3-yl)ethanol” is a related compound . It’s an indole derivative, which are aromatic compounds that have a wide range of biological applications .
Synthesis Analysis
A preparation method for a similar compound, “6-bromoindole derivative”, involves using 6-bromoindole as an initial raw material, carrying out Friedel-Craft reaction, amidation, reduction, and t-butyloxycarboryl protective reaction .Chemical Reactions Analysis
Indole derivatives, such as “2-(6-bromo-1H-indol-3-yl)ethanol”, are known to undergo electrophilic substitution due to excessive π-electrons delocalization .Physical and Chemical Properties Analysis
The related compound “2-(6-bromo-1H-indol-3-yl)ethanol” is a solid at room temperature .Scientific Research Applications
Chemical Synthesis and Derivatives
Rearrangement and Synthesis of Derivatives : The compound 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanone, closely related to 2-(6-bromo-1H-indol-3-yl)-2-oxoacetic acid, can undergo rearrangement with primary amines to produce substituted indole-3-acetic acids and other derivatives, such as β-substituted tryptamines and β-aminoketones, through a pseudo-Favorskii mechanism (Sanchez & Parcell, 1990).
Synthesis of Novel COX-2 Inhibitors : 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid, structurally similar to this compound, has been synthesized as a selective cyclooxygenase 2 (COX-2) inhibitor. This synthesis uses a novel indole formation technique involving an alkylation/1,4-addition/elimination/isomerization cascade (Caron et al., 2003).
Marine Natural Products and Pharmacological Studies
Marine Tunicate-Derived Bromoindole Alkaloids : A study on a colonial marine tunicate yielded bromoindole containing compounds including (6-bromo-1H-indol-3-yl)oxoacetamide, showing structural similarities to this compound. These compounds were evaluated for antibacterial properties and FXR antagonist potential, though no significant activity was found (Hahn et al., 2015).
Thorectidae Sponges and Brominated Alkaloids : Chemical investigation of Thorectandra and Smenospongia sponges yielded brominated tryptophan derivatives, including 6-bromo-1H-indole-3-carboxylic acid. These compounds showed moderate inhibitory activity against Staphylococcus epidermidis (Segraves & Crews, 2005).
Anticancer Potential and Molecular Docking Studies
Anticancer and Bcl-2 Docking Studies : Research on indole-coumarin hybrids, which include molecules similar to this compound, indicates their potential in anticancer drug development. These compounds were evaluated for cytotoxic effects on human breast adenocarcinoma cells and normal cell lines, with some showing promising results in apoptosis induction and cell cycle arrest (Kamath et al., 2015).
Enzyme Inhibition and Antimicrobial Activity : Another study involving 2-cyano-3-(1H-indol-3-yl)prop-2-enethioamide, a related compound, explored its potential as an antimicrobial agent and in GST enzyme activity. This indicates potential applications of similar compounds in biological and pharmacological research (Attaby et al., 2007).
Additional Applications
- Novel Synthetic Pathways and Potential Biological Activities : The compound 6-bromo-1H-indole-3-carboxylic acid, closely related to this compound, has been synthesized in various studies, demonstrating its significance in the development of novel synthetic pathways and potential biological activities, including anti-inflammatory properties (McKay et al., 2002).
Mechanism of Action
Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Future Directions
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . For example, a fluorinated analogue of the marine bisindole alkaloid “2,2-bis(6-bromo-1H-indol-3-yl)ethanamine” has been tested for its potential use as an antibiotic adjuvant and antibiofilm agent .
Properties
IUPAC Name |
2-(6-bromo-1H-indol-3-yl)-2-oxoacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-5-1-2-6-7(9(13)10(14)15)4-12-8(6)3-5/h1-4,12H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZIHUPGUBHRRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2C(=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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